molecular formula C20H41O8P B12695354 Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol dibutyl phosphate CAS No. 71820-28-5

Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol dibutyl phosphate

Cat. No.: B12695354
CAS No.: 71820-28-5
M. Wt: 440.5 g/mol
InChI Key: ICBMFMLUHBIHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol dibutyl phosphate is a complex organic compound. It is known for its unique chemical structure, which combines the properties of heptanoic acid, 2,2-bis(hydroxymethyl)-1,3-propanediol, and dibutyl phosphate. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol dibutyl phosphate typically involves esterification reactions. The process begins with the reaction of heptanoic acid with 2,2-bis(hydroxymethyl)-1,3-propanediol under acidic conditions to form the intermediate ester. This intermediate is then reacted with dibutyl phosphate to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol dibutyl phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids and phosphates.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol dibutyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of polymers, coatings, and lubricants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol dibutyl phosphate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active components, which then interact with cellular targets. The phosphate groups may also play a role in modulating biological activities by interacting with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Heptanoic acid 2,2-bis(hydroxymethyl)butyl ester
  • Trimethylolpropane heptanoate
  • 2,2-bis(hydroxymethyl)butyl heptanoate

Uniqueness

Heptanoic acid, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol dibutyl phosphate stands out due to its combination of ester and phosphate groups, which impart unique chemical and biological properties. This makes it particularly valuable in applications requiring both hydrophobic and hydrophilic characteristics.

Properties

CAS No.

71820-28-5

Molecular Formula

C20H41O8P

Molecular Weight

440.5 g/mol

IUPAC Name

[2-(dibutoxyphosphoryloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] heptanoate

InChI

InChI=1S/C20H41O8P/c1-4-7-10-11-12-19(23)25-17-20(15-21,16-22)18-28-29(24,26-13-8-5-2)27-14-9-6-3/h21-22H,4-18H2,1-3H3

InChI Key

ICBMFMLUHBIHEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCC(CO)(CO)COP(=O)(OCCCC)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.